Methyl 2-(2-amino-4-chlorophenyl)acetate

Catalog No.
S14578129
CAS No.
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2-amino-4-chlorophenyl)acetate

Product Name

Methyl 2-(2-amino-4-chlorophenyl)acetate

IUPAC Name

methyl 2-(2-amino-4-chlorophenyl)acetate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3

InChI Key

AVIBYAFBKVVTNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)N

Methyl 2-(2-amino-4-chlorophenyl)acetate, also known as methyl 2-amino-2-(4-chlorophenyl)acetate, is an organic compound characterized by its unique structural features, including a methyl ester group, an amino group, and a 4-chlorophenyl moiety. This compound is notable for its chiral nature, which plays a significant role in its biological activity and potential therapeutic applications. Its molecular formula is C9H10ClNO2C_9H_{10}ClNO_2, and it has a molecular weight of approximately 201.64 g/mol. The presence of the chlorine atom on the phenyl ring enhances its reactivity and interaction with biological targets, making it a compound of interest in medicinal chemistry and drug development .

Due to its functional groups:

  • Oxidation: The amino group can be oxidized to form imines or oximes using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents under basic conditions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modification.

The biological activity of methyl 2-(2-amino-4-chlorophenyl)acetate is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Its structure allows it to mimic or inhibit natural substrates, leading to modulation of various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammation-related disorders .

Additionally, the presence of the chiral center enhances its specificity in biological interactions, which is crucial for developing effective pharmaceuticals.

The synthesis of methyl 2-(2-amino-4-chlorophenyl)acetate typically involves several steps:

  • Preparation of Starting Material: The synthesis begins with the production of 2-amino-2-(4-chlorophenyl)acetic acid.
  • Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the methyl ester.
  • Chirality Introduction: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired enantiomer.
  • Salt Formation: The final product can be converted into its hydrochloride salt by reacting with hydrochloric acid if needed .

This multi-step approach allows for precise control over the compound's stereochemistry and purity.

Methyl 2-(2-amino-4-chlorophenyl)acetate has several potential applications:

  • Medicinal Chemistry: Its unique structure and biological activity make it a candidate for developing new drugs targeting pain and inflammation.
  • Chemical Research: The compound serves as a useful intermediate in synthesizing more complex molecules due to its reactivity.
  • Pharmaceutical Formulations: It may be used in formulations aimed at enhancing bioavailability and therapeutic efficacy .

Interaction studies involving methyl 2-(2-amino-4-chlorophenyl)acetate focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary findings indicate that the compound may interact with specific targets involved in pain signaling pathways, suggesting its role as an analgesic agent .

Several compounds share structural similarities with methyl 2-(2-amino-4-chlorophenyl)acetate, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Aspects
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetateContains similar amino and ester functionalitiesChiral nature enhances specificity
2-Amino-2-(4-chlorophenyl)acetic acidLacks ester groupParent compound without methyl ester
2,2-Bis(4-chlorophenyl)acetic acidContains two chlorinated phenyl groupsLacks amino group
Methyl 3-amino-3-(4-chlorophenyl)propanoateSimilar chlorinated phenyl but different carbon chainDifferent spatial arrangement affects reactivity

Methyl 2-(2-amino-4-chlorophenyl)acetate is unique due to its combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methyl ester allows for diverse reactions while enhancing its therapeutic potential compared to similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.0400063 g/mol

Monoisotopic Mass

199.0400063 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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